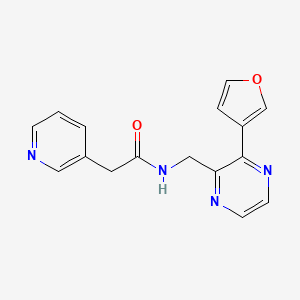

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15(8-12-2-1-4-17-9-12)20-10-14-16(19-6-5-18-14)13-3-7-22-11-13/h1-7,9,11H,8,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZDWVBNDPBNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using reagents like acetic anhydride or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structure.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, binding interactions, and pharmacological relevance.

Structural Analogues in SARS-CoV-2 Main Protease Inhibition

highlights pyridine-containing acetamides (e.g., 5RGX, 5RGZ, 5RH1) that share critical structural motifs with the target compound:

- Common Features :

- Key Differences: Substituents on the Pyrazine/Furan Core: The target compound’s furan-3-yl group on pyrazine may alter steric and electronic interactions compared to analogs with chlorophenyl (5RH2), cyanophenyl (5RGX), or thiophene (5RH1) groups. Binding Affinity: Pyridine-based analogs in exhibit binding affinities better than −22 kcal/mol, but the furan-3-yl substitution’s impact on affinity remains unquantified in the provided data .

Table 1: Comparison of Pyridine-Based Acetamides

Furan-Containing Acetamides in Antibacterial Research

describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide, which shares a furan substituent but differs in core structure (triazole vs. pyrazine). Key distinctions include:

- Functional Groups : The triazole-sulfanyl group in enhances anti-exudative activity in rats, whereas the pyrazine-pyridine-furan triad in the target compound may favor kinase or protease inhibition .

Pyrazolo[1,5-a]Pyrimidine Acetamides in Radiopharmaceuticals

discusses F-DPA and DPA-714, pyrazolo[1,5-a]pyrimidine acetamides with fluorophenyl groups. Unlike the target compound, these feature:

- Biological Targets : Translocator protein (TSPO) binding in neuroinflammation, contrasting with the target compound’s hypothetical protease/kinase activity .

Tyrosine Kinase Inhibitors with Acetamide Moieties

and highlight complex acetamides like 2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide (zeteletinib). Key differences include:

- Quinoline and Oxazole Substituents: These enhance kinase selectivity but reduce structural similarity to the furan-pyrazine target compound .

- Clinical Relevance : Zeteletinib’s antineoplastic designation underscores acetamides’ therapeutic versatility, though the target compound’s applications remain speculative .

Critical Analysis of Functional Group Contributions

- Pyridin-3-yl vs. Pyridin-4-yl: notes that N-(pyridin-3-yl)acetamide (Py3A) exhibits distinct hydrogen-bonding patterns compared to Py4MA (pyridin-4-yl), suggesting the target compound’s pyridin-3-yl group may optimize interactions with HIS163-like residues .

- Furan-3-yl vs. Furan-2-yl : ’s N-(3-benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide shows furan’s role in π-stacking, but the 3-yl substitution in the target compound could alter dipole interactions .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound with potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N4O2

- Molecular Weight : 294.31 g/mol

- CAS Number : 2034236-81-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrazine and pyridine rings, followed by their coupling with a furan derivative. Common reagents and conditions include:

- Coupling Agents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide).

- Solvents : Dimethyl sulfoxide (DMSO), dichloromethane.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This compound has shown promising results in modulating specific biological pathways, which may lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have indicated that it exhibits activity against various bacterial strains, although specific data on the minimum inhibitory concentrations (MICs) is still being compiled.

Other Biological Activities

In addition to anticancer and antimicrobial effects, preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

- Study on Anticancer Properties : A study conducted by Bouabdallah et al. evaluated derivatives similar to N-((3-(furan-3-yl)pyrazin-2-y)methyl)-2-(pyridin-3-yloxy)acetamide against several cancer cell lines, reporting significant cytotoxicity with IC50 values ranging from 12.50 µM to 42.30 µM across different cell lines .

- Mechanistic Insights : Research indicates that the mechanism of action may involve the inhibition of specific kinases or other enzymes critical for cancer cell proliferation . Further studies are required to elucidate the exact molecular interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide and its intermediates?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, condensation, and reduction. For example, analogous compounds are synthesized via substitution reactions under alkaline conditions (e.g., coupling pyridine derivatives with halogenated intermediates) followed by iron powder reduction in acidic media . Condensation reactions with cyanoacetic acid or acetamide precursors under activating agents (e.g., EDC/HOBt) are critical for forming the acetamide backbone . Researchers should optimize reaction stoichiometry and monitor intermediates using TLC or HPLC to ensure purity.

Q. How is the structural identity of this compound validated?

- Methodological Answer : Structural confirmation requires spectroscopic techniques:

- NMR : Analyze / NMR to verify furan, pyrazine, and pyridine ring systems, as well as methylene and acetamide linkages.

- HRMS : Confirm molecular formula (e.g., CHNO for analogous structures) .

- IR : Identify characteristic carbonyl (C=O) stretches (~1650–1700 cm) and aromatic C-H vibrations .

Q. What preliminary biological assays are recommended for assessing its bioactivity?

- Methodological Answer : Screen for activity using:

- Enzyme inhibition assays : Target kinases or proteases, given pyrazine-pyridine hybrids' affinity for ATP-binding pockets.

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory models : Test anti-exudative activity in rodent models (e.g., carrageenan-induced paw edema) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield improvement?

- Methodological Answer :

- Catalyst screening : Replace iron powder (prone to side reactions) with catalytic hydrogenation or Pd/C for cleaner reduction .

- Flow chemistry : Implement continuous flow reactors to enhance reaction control and reduce purification steps .

- Green chemistry : Explore solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response analysis : Re-evaluate activity at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .

- Metabolic stability testing : Assess liver microsome stability to rule out rapid degradation as a cause of inconsistent results .

Q. How can computational tools guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina, focusing on furan-pyrazine interactions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives for synthesis .

- ADMET prediction : Use SwissADME to evaluate drug-likeness (e.g., Lipinski’s Rule of Five compliance) .

Q. What advanced analytical techniques characterize its supramolecular interactions?

- Methodological Answer :

- X-ray crystallography : Resolve 3D structure to identify π-π stacking between pyridine and furan rings .

- Surface plasmon resonance (SPR) : Quantify binding kinetics with protein targets (e.g., BSA for plasma protein binding studies) .

- NMR titration : Map hydrogen-bonding networks using - HSQC experiments .

Future Research Directions

- Functional group diversification : Explore sulfone or phosphonate substitutions to modulate bioactivity and solubility .

- Targeted drug delivery : Conjugate with nanoparticles (e.g., PLGA) for enhanced tumor penetration .

- Mechanistic studies : Investigate ROS generation or apoptosis induction pathways in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.